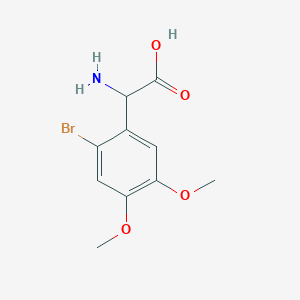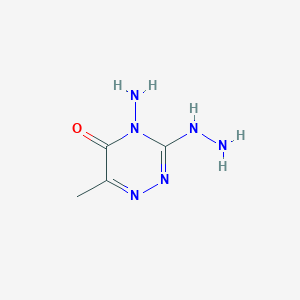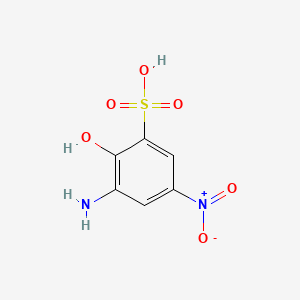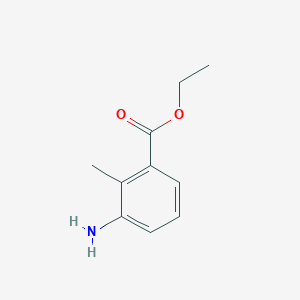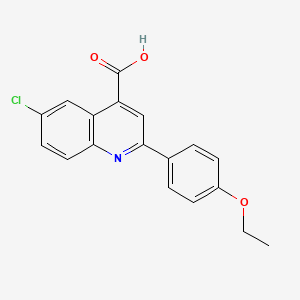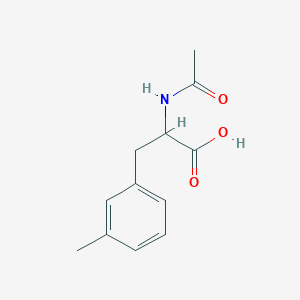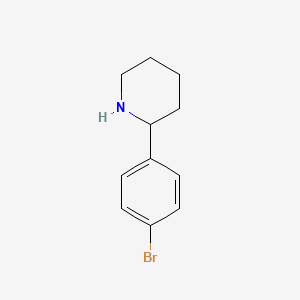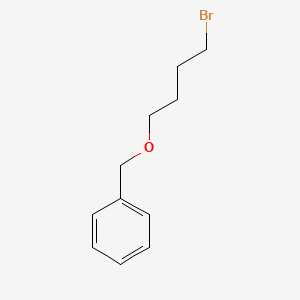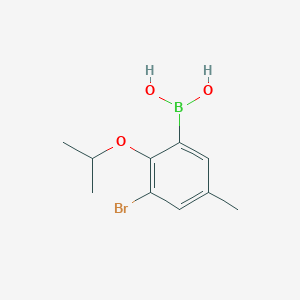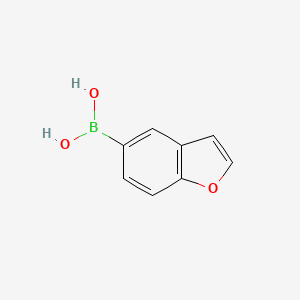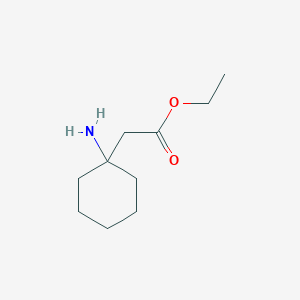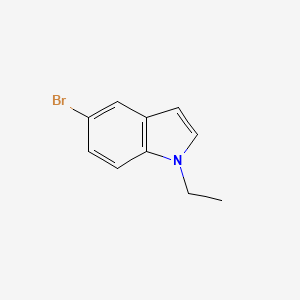
5-Bromo-1-ethyl-1H-indole
Vue d'ensemble
Description
The compound 5-Bromo-1-ethyl-1H-indole is a derivative of the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals. The bromoindole derivatives, in particular, have been the subject of various studies due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of bromoindole derivatives often involves halogenation reactions where bromine is introduced into the indole framework. For instance, the synthesis of 5-bromo-1H-indole-3-carbaldehyde involves a condensation reaction under reflux conditions in ethanol, yielding a good product yield . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate is achieved through a gradual evaporation of acetone under ambient conditions . Another method includes using bromine and carbon tetrachloride with benzoyl peroxide as a catalyst to synthesize 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester . These methods highlight the versatility of bromoindole synthesis techniques.
Molecular Structure Analysis
The molecular structure of bromoindole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a derivative was determined using X-ray single crystal diffraction and further analyzed using Hirshfeld surface analysis to evaluate intermolecular interactions . Another study used DFT calculations to optimize the molecular crystal structure of a mecarbinate derivative . These analyses provide detailed insights into the molecular conformations and intermolecular forces present in these compounds.
Chemical Reactions Analysis
Bromoindoles can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was synthesized via an NBS-promoted reaction, demonstrating the ability of bromoindoles to undergo substitution reactions . The reactivity of bromoindoles makes them suitable intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives are influenced by their molecular structure. The thermal stability of these compounds is an important characteristic, with some showing good stability up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results, providing information on the electronic transitions within the molecule . Additionally, the molecular electrostatic potential map can indicate electrophilic and nucleophilic regions, which are crucial for understanding the reactivity of these compounds . NMR chemical shifts computed using the GIAO method also contribute to the characterization of these molecules .
Applications De Recherche Scientifique
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the Bartoli indole synthesis .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Anticancer Activity
- Scientific Field: Pharmacology
- Application Summary: Some indole derivatives, such as 3-Bromo-1-Ethyl-1H-Indole, have shown potential anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound showed reduced total antioxidant activity compared to the Trolox standard, whereas it showed moderate antimicrobial activity against Aspergillus niger and Phytophora eryhtrospora .
Biological Potential
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Some indole derivatives have shown potential antiviral activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, showed inhibitory activity against influenza A .
Treatment of High Blood Pressure
- Scientific Field: Pharmacology
- Application Summary: Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Reserpine has been effective in treating high blood pressure .
Treatment of Cancer
- Scientific Field: Oncology
- Application Summary: Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Vinblastine has been effective in treating various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P351 (Rinse cautiously with water for several minutes).
- Safety Information : Handle with care and follow safety protocols when working with this compound.
Orientations Futures
Research avenues for 5-Bromo-1-ethyl-1H-indole include:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Mechanistic Studies : Uncover its mode of action and molecular interactions.
Please note that this analysis is based on available data, and further research is recommended for a deeper understanding of this compound. For more detailed information, consult peer-reviewed scientific literature123.
Propriétés
IUPAC Name |
5-bromo-1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZVSDFWQIXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402685 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethyl-1H-indole | |
CAS RN |
195253-49-7 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



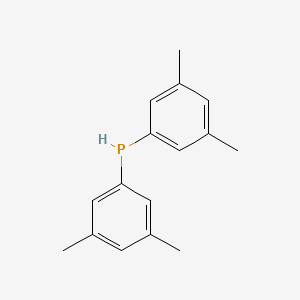
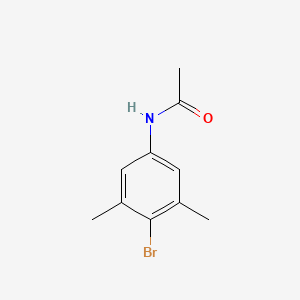
![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)
